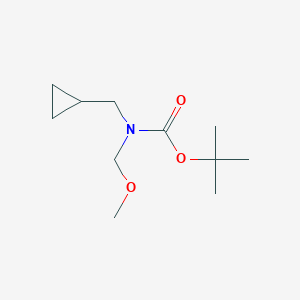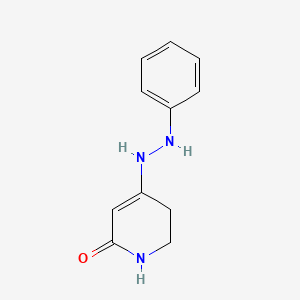![molecular formula C30H21BrN4 B8438147 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[5,4-b]pyridine core substituted with a 6-bromo-2-pyridyl group and a trityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.
2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trityl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group instead of the pyrazolo[5,4-b]pyridine core.
Uniqueness
3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[5,4-b]pyridine core with a 6-bromo-2-pyridyl group and a trityl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C30H21BrN4 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)-1-tritylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C30H21BrN4/c31-27-20-10-19-26(33-27)28-25-18-11-21-32-29(25)35(34-28)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H |
InChI Key |
DXTRZYDVGYAIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CC=N5)C(=N4)C6=NC(=CC=C6)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

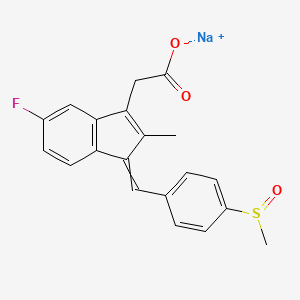
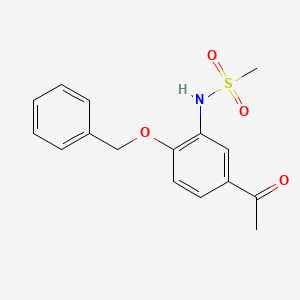
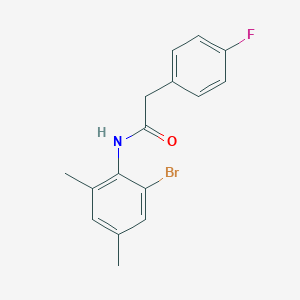
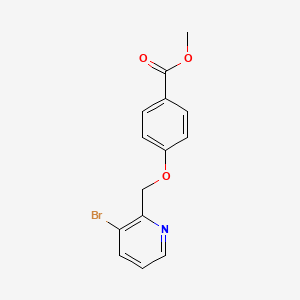

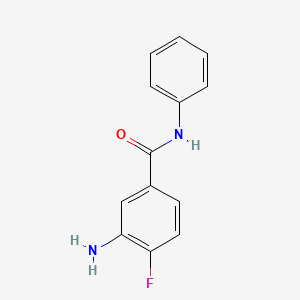
![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)
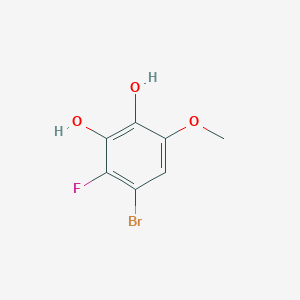

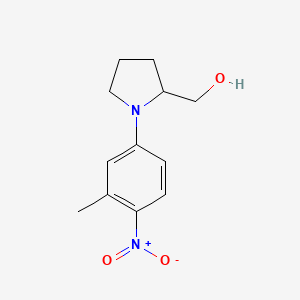
![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)

